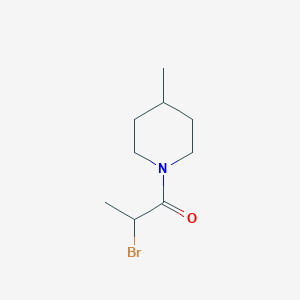

1-(2-Bromopropanoyl)-4-methylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

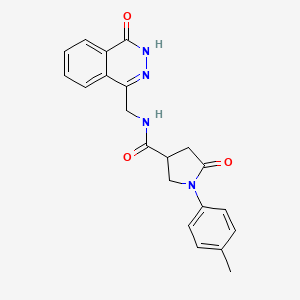

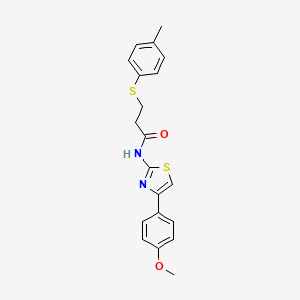

1-(2-Bromopropanoyl)-4-methylpiperidine, also known as BMP, is a small molecule that has been studied for its potential applications in scientific research. It is a derivative of piperidine and has been used in a variety of biochemical and physiological experiments. BMP has been used to study the mechanism of action of various drugs, as well as to investigate the effects of certain compounds on the body.

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Evaluation

1-(2-Bromopropanoyl)-4-methylpiperidine serves as a precursor in the synthesis of compounds with significant biological activities. For instance, derivatives of 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities exhibit valuable antibacterial properties. A specific study involved the synthesis of 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl) thio]methyl}benzene sulfonyl)-4-methylpiperidine derivatives, demonstrating their potential in combating bacterial infections due to their structural components (Aziz‐ur‐Rehman et al., 2017).

Conformational Analysis of Heterocycles

The orientation of quaternized piperidines, including those derived from this compound, has been studied for understanding the conformational behavior of saturated heterocycles. Such analyses are crucial for designing molecules with desired biological or chemical properties. For example, the orientation of quaternised 4-Hydroxy-1-methyl-4-phenylpiperidine by ethyl bromoacetate indicates the significant role of molecular structure in determining its biological activity and chemical reactivity (H. Dorn, A. Katritzky, & M. Nesbit, 1967).

Heterolytic Activation of Hydrogen

The molecule has implications in the study of heterolytic activation of hydrogen by frustrated Lewis pairs. Research involving derivatives of piperidine, including this compound, explores the thermodynamics and kinetics of hydrogen activation. This work has potential applications in catalysis and hydrogen storage technologies (A. Karkamkar et al., 2013).

Photopolymerization Processes

This compound derivatives are also investigated in the context of photopolymerization. The study of nitroxide-mediated photopolymerization involving derivatives of this compound provides insights into the development of new materials with potential applications in coatings, adhesives, and 3D printing technologies (Y. Guillaneuf et al., 2010).

Hydrodenitrogenation Studies

The hydrodenitrogenation (HDN) of related compounds, such as 2-methylpiperidine, provides valuable information on the removal of nitrogen-containing groups from organic molecules. This process is relevant for refining hydrocarbon fuels and for the chemical synthesis of less nitrogenous compounds. The study of HDN involving derivatives of piperidine elucidates the mechanisms and efficiencies of these reactions (M. Egorova et al., 2002).

Propiedades

IUPAC Name |

2-bromo-1-(4-methylpiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO/c1-7-3-5-11(6-4-7)9(12)8(2)10/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIWGQTVBFUANB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C(C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

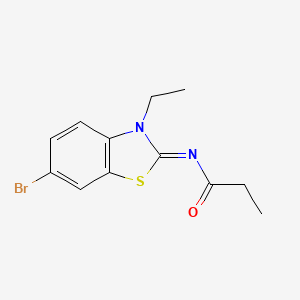

![Ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2728048.png)

![(E)-N'-{7-[(E)-[(dimethylamino)methylidene]amino]-6-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2728054.png)

![3-(2-ethoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2728065.png)